molecular formula C9H16ClNO2 B1474485 3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one CAS No. 1600300-68-2

3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one

Cat. No. B1474485
CAS RN: 1600300-68-2
M. Wt: 205.68 g/mol
InChI Key: BTIGXYYRXBBSOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives were synthesized by base condensation reaction . 3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one was obtained by N-acylation of 5H-dibenz[b,f]azepine .


Molecular Structure Analysis

The InChI code for 3-Chloro-1-(piperidin-1-yl)propan-1-one is 1S/C8H14ClNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 .


Chemical Reactions Analysis

The synthesized compounds were evaluated for antioxidant activity by β-carotene–linoleic acid model system . Typically, compound 2 showed weak antioxidant activity, whereas coupling of different amino acids enhances the antioxidant activities based on the presence of different functional groups .


Physical And Chemical Properties Analysis

3-Chloro-1-(piperidin-1-yl)propan-1-one has a boiling point of 77-80 C at 0.1 mmHg and a melting point of 84 C .

Scientific Research Applications

Antioxidant Activity

The compound can be used in the synthesis of novel derivatives with antioxidant activity . These derivatives have shown potential in inhibiting lipid peroxidation and human low-density lipoprotein (LDL) oxidation . This suggests that they could be used in the development of treatments for diseases associated with oxidative stress, such as cardiovascular and inflammatory diseases .

Free Radical Scavenging

The compound and its derivatives can act as free radical scavengers . Free radicals, which are generated in many bioorganic redox processes, may induce oxidative damage in various components of the body (e.g., lipids, proteins, and nucleic acids) and may also be involved in processes leading to the formation of mutations . Therefore, these compounds could be used in the development of therapies to counteract the damage caused by free radicals .

Preventive Medicine

Given their antioxidant and free radical scavenging properties, these compounds could be used in preventive medicine . They could potentially be used to develop novel therapeutic approaches to prevent diseases associated with oxidative stress .

Cancer Research

The compound and its derivatives could be used in cancer research . Given their ability to counteract the damage caused by free radicals, they could potentially be used in the development of treatments for cancer, a disease often associated with oxidative stress .

Aging Research

The compound and its derivatives could be used in aging research . Oxidative stress and free radicals have been associated with aging. Therefore, these compounds could potentially be used in the development of treatments to slow down the aging process .

Diabetes Research

The compound and its derivatives could be used in diabetes research . Oxidative stress and free radicals have been associated with diabetes. Therefore, these compounds could potentially be used in the development of treatments for diabetes .

Atherosclerosis Research

The compound and its derivatives could be used in atherosclerosis research . Oxidative modification of low-density lipoproteins (LDLs) may play a role in the development of atherosclerosis . Therefore, these compounds, which have shown potential in inhibiting LDL oxidation, could potentially be used in the development of treatments for atherosclerosis .

Neuroprotective Activity

The compound and its derivatives could potentially show neuroprotective activity . Some tricyclic amines and their chemical structure have shown antioxidant neuroprotective activity in vitro . Therefore, these compounds could potentially be used in the development of treatments for neurodegenerative diseases .

Mechanism of Action

The antioxidant activities of the synthesized compounds are based on the presence of different functional groups . Free radicals, which are generated in many bioorganic redox processes, may induce oxidative damage in various components of the body and may also be involved in processes leading to the formation of mutations .

Safety and Hazards

The safety information for 3-Chloro-1-(piperidin-1-yl)propan-1-one includes hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

3-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-13-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIGXYYRXBBSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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